![molecular formula C12H21N B14387139 8,9-Dimethyl-2-azaspiro[5.5]undec-8-ene CAS No. 87943-81-5](/img/structure/B14387139.png)
8,9-Dimethyl-2-azaspiro[5.5]undec-8-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8,9-Dimethyl-2-azaspiro[5.5]undec-8-ene is a chemical compound with a unique spirocyclic structure. This compound is part of the azaspiro family, characterized by a nitrogen atom incorporated into a spirocyclic framework. The spirocyclic structure imparts unique chemical and physical properties, making it an interesting subject for scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8,9-Dimethyl-2-azaspiro[5.5]undec-8-ene typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable amine with a ketone or aldehyde to form an imine intermediate, which then undergoes cyclization to form the spirocyclic structure. The reaction conditions often include the use of a catalyst, such as a Lewis acid, and may require elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening methods can also aid in identifying the most efficient catalysts and reaction conditions for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
8,9-Dimethyl-2-azaspiro[5.5]undec-8-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the addition of hydrogen atoms.
Substitution: The spirocyclic structure allows for substitution reactions, where one or more atoms in the ring can be replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce amines or alcohols. Substitution reactions can result in a variety of substituted spirocyclic compounds with different functional groups.
Aplicaciones Científicas De Investigación
8,9-Dimethyl-2-azaspiro[5.5]undec-8-ene has several applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Its unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Medicine: Research into potential therapeutic applications includes investigating its activity as a drug candidate for various diseases.
Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 8,9-Dimethyl-2-azaspiro[5.5]undec-8-ene involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites with high specificity, potentially modulating the activity of the target molecule. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or chemical effect.
Comparación Con Compuestos Similares
Similar Compounds
2-Azaspiro[5.5]undec-8-ene: A related compound with a similar spirocyclic structure but lacking the dimethyl groups.
N-Butyl-8,9-dimethyl-2-azaspiro[5.5]undec-8-ene-2-carboxamide: Another derivative with additional functional groups that may alter its chemical and biological properties.
8,9-Dimethyl-N-propyl-2-azaspiro[5.5]undec-8-ene-2-carboxamide: A compound with a similar core structure but different substituents.
Uniqueness
8,9-Dimethyl-2-azaspiro[5.5]undec-8-ene stands out due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of the dimethyl groups may enhance its stability and modify its binding affinity, making it a unique and valuable compound for various applications.
Propiedades
Número CAS |
87943-81-5 |
|---|---|
Fórmula molecular |
C12H21N |
Peso molecular |
179.30 g/mol |
Nombre IUPAC |
9,10-dimethyl-2-azaspiro[5.5]undec-9-ene |
InChI |
InChI=1S/C12H21N/c1-10-4-6-12(8-11(10)2)5-3-7-13-9-12/h13H,3-9H2,1-2H3 |
Clave InChI |
GZBUWJYKEXILDT-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(CC2(CCCNC2)CC1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


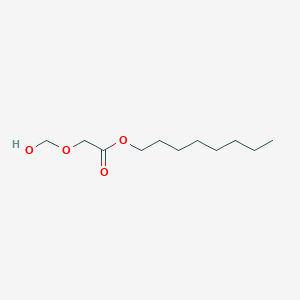
![2-[(2-Chloroprop-2-en-1-yl)sulfanyl]-5-methoxycyclohepta-2,4,6-trien-1-one](/img/structure/B14387066.png)
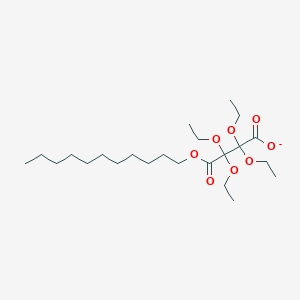
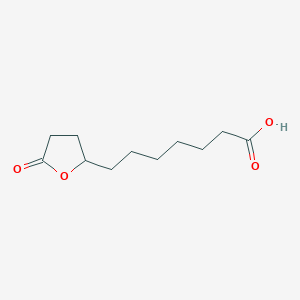
![5-[(But-2-en-1-yl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B14387085.png)
![2-[Bis(carboxymethyl)amino]butanoic acid](/img/structure/B14387089.png)
![Bicyclo[6.2.1]undec-4-ene](/img/structure/B14387090.png)
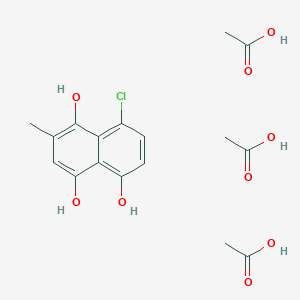
![Bis(2-chloroethyl) [(2,5-dichlorophenyl)methyl]phosphonate](/img/structure/B14387098.png)
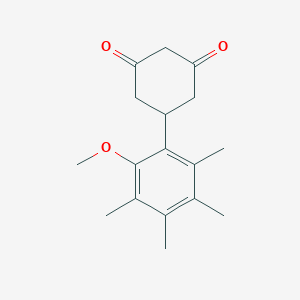

![5-[(5-Chloropentyl)oxy]pyridine-2-carboxylic acid](/img/structure/B14387114.png)


